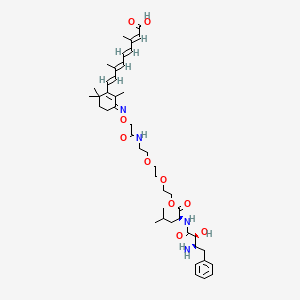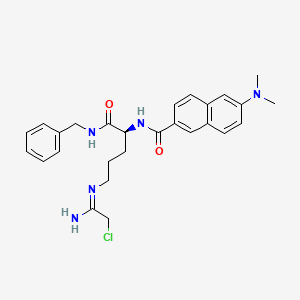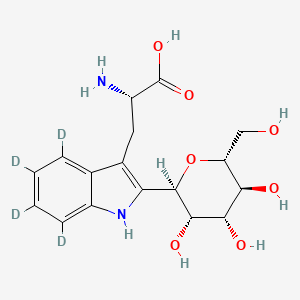
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(|A-D-Mannopyranosyl)-L-tryptophan-d4: is a synthetic compound that combines a mannopyranosyl sugar moiety with an L-tryptophan amino acid. This compound is labeled with deuterium (d4), which makes it useful in various scientific studies, particularly in the fields of chemistry and biology. The mannopyranosyl group is a type of sugar, while L-tryptophan is an essential amino acid involved in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 typically involves the glycosylation of L-tryptophan with a mannopyranosyl donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosidic bond formation. For instance, the reaction might be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate, and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 can undergo various chemical reactions, including:
Oxidation: The tryptophan moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tryptophan moiety.
Substitution: The mannopyranosyl group can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-formylkynurenine, while reduction could produce tryptophol .
Scientific Research Applications
Chemistry: In chemistry, 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is used as a model compound to study glycosylation reactions and the behavior of glycosylated amino acids under various conditions.
Biology: In biological research, this compound is used to investigate the role of glycosylated tryptophan in protein folding, stability, and function. It is also used in studies related to protein glycosylation and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of glycosylated drugs that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of glycosylated proteins and peptides, which have applications in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, such as lectins, influencing cellular signaling and adhesion processes. The tryptophan moiety can interact with enzymes and receptors involved in metabolic pathways, affecting protein synthesis and other cellular functions.
Comparison with Similar Compounds
a-L-Arabinofuranosyl-(1->2)-[a-D-mannopyranosyl-(1->6)]-D-mannose: This compound is another glycosylated molecule with similar structural features but different biological properties.
Methyl a-D-mannopyranoside: A simpler glycosylated compound used in various biochemical studies.
Uniqueness: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is unique due to its combination of a mannopyranosyl sugar and an L-tryptophan amino acid, along with deuterium labeling. This unique structure allows it to be used in specialized research applications, particularly in studies involving glycosylation and protein interactions.
Properties
Molecular Formula |
C17H22N2O7 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4,5,6,7-tetradeuterio-2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1/i1D,2D,3D,4D |
InChI Key |
CPXSBHKDEPPWIX-MZYMVHMMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
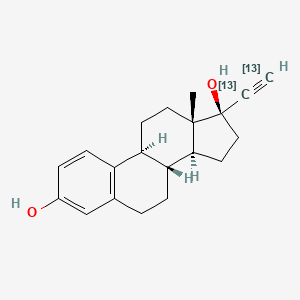
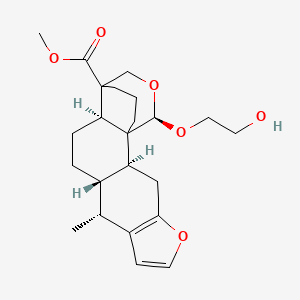
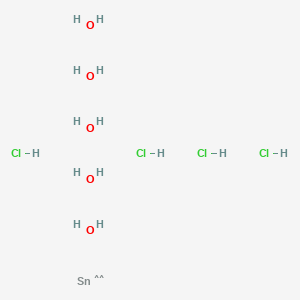
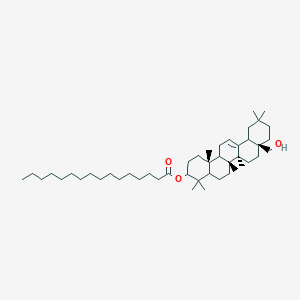
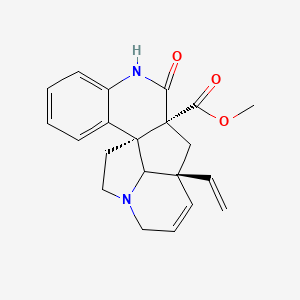
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
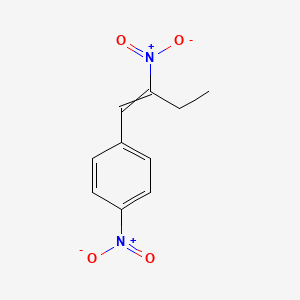
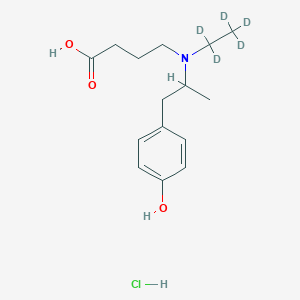
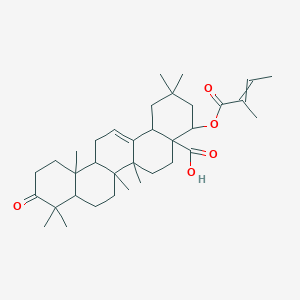
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
